(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate
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Overview
Description
(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is a chemical compound with the molecular formula C22H22O8 and a molecular weight of 414.41 g/mol . It is characterized by the presence of two 4-methylbenzoyl groups attached to a succinate backbone. This compound is used in various organic synthesis processes and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate typically involves the esterification of succinic acid derivatives with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)butanedioic acid: Similar structure but different functional groups.
(3R,4R)-1-Benzyl-N,4-dimethyl-3-piperidinamine: Shares some structural similarities but has different applications.
Uniqueness
(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is unique due to its specific ester groups and succinate backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic and research applications .
Properties
IUPAC Name |
dimethyl (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-13-5-9-15(10-6-13)19(23)29-17(21(25)27-3)18(22(26)28-4)30-20(24)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAGONFTBOBTQG-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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